molecular formula C9H10BrN3O B3199739 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol CAS No. 1017048-94-0

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

Cat. No. B3199739
CAS RN: 1017048-94-0
M. Wt: 256.1 g/mol
InChI Key: SVVUYMRGHUVUBD-UHFFFAOYSA-N
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Description

“2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold, to which "2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol" belongs, is notably versatile in kinase inhibitor design due to its ability to form multiple key interactions within the kinase pocket. This versatility enhances potency and selectivity in kinase inhibition, making it a critical scaffold in the design of inhibitors targeting a broad range of kinases. The scaffold's efficacy is attributed to its ability to mimic the hydrogen bond donor-acceptor pair common among kinase inhibitors, particularly at the hinge region, facilitating additional interactions for improved inhibitory activity (Wenglowsky, 2013).

Catalysis and Synthesis of Heterocyclic Compounds

Further research illustrates the application of pyrazolo[3,4-b]pyridine derivatives in catalysis and the synthesis of heterocyclic compounds. These applications are critical for developing new pharmaceuticals, showcasing the compound's significance in medicinal chemistry. The scaffold's synthetic flexibility and ability to engage in diverse chemical reactions make it a valuable component in creating complex molecules with potential therapeutic applications. The focus on hybrid catalysts underscores the importance of such scaffolds in enabling efficient, selective synthesis processes (Parmar et al., 2023).

Future Directions

Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, some compounds showed acceptable activity and possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms . These compounds have potential for further exploration .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close resemblance to the purine bases adenine and guanine . This suggests that they may interact with enzymes and receptors that recognize these bases, potentially influencing a wide range of biological processes.

properties

IUPAC Name

2-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-6-8-4-7(10)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVUYMRGHUVUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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